molecular formula C20H23N7O2 B2953776 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide CAS No. 2034296-21-2

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide

Katalognummer B2953776
CAS-Nummer: 2034296-21-2
Molekulargewicht: 393.451
InChI-Schlüssel: HXAURVXNXZLPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide” is a compound that contains a [1,2,4]triazolo[4,3-a]pyrazine nucleus . It is related to a class of compounds that have shown promising antibacterial activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

This compound has shown potential as an anti-tumor agent against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. It exhibits excellent inhibitory activity at nanomolar concentrations .

Kinase Inhibition

It has been evaluated for its ability to inhibit c-Met kinase, which plays a role in cancer cell growth and survival. The compound demonstrates superior inhibition ability, suggesting its use in targeted cancer therapies .

Antibacterial Activity

The compound’s derivatives have been tested for antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) .

Parasitic Infection Treatment

Research suggests that the compound could be used to inhibit parasitic growth by targeting specific processes essential for their survival .

Antiviral Activity

Some derivatives of this compound have shown antiviral activity, potentially reducing the number of viral plaques in infected cells .

Antioxidant Properties

Triazole compounds, which include the structure of this compound, have been identified as significant agents in reducing or eliminating free radicals, thereby protecting cells against oxidative damage .

Melanoma Treatment

The antitumor activity of this compound has been evaluated against human malignant melanoma cells (A375), suggesting its potential application in treating this aggressive form of skin cancer .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Although not directly related to the exact compound , closely related triazolo[4,3-a]pyrazine derivatives have been studied for their inhibition of DPP-4, which is relevant in glucose metabolism and diabetes treatment .

Each application presents a unique avenue for scientific research and potential therapeutic development involving this compound.

Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4 … [Synthesis and Antibacterial Activity of Novel Triazolo 4,3- [Molecules | Free Full-Text | A Novel Series of [1,2,4]Triazolo4,3-a … RODT INRMIN - Cayman Chem [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and … - Springer A review on ‘triazoles’: their chemistry, synthesis and … SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(PYRROLIDIN-1- YL …

Safety and Hazards

The compound should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing .

Eigenschaften

IUPAC Name

4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)23-16-5-7-26(13-16)18-19-24-22-14-27(19)8-6-21-18/h1-4,6,8,14,16H,5,7,9-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAURVXNXZLPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.